

Comparative Guide: 2-Chloro-3-(chlorodifluoromethoxy)pyridine Spectral Analysis

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Compound of Interest

Compound Name: 2-Chloro-3-(chlorodifluoromethoxy)pyridine

Cat. No.: B13459191

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Executive Summary

2-Chloro-3-(chlorodifluoromethoxy)pyridine (CAS: 498710-93-3) is a specialized fluorinated heterocyclic building block. It serves as a critical intermediate in the synthesis of next-generation agrochemicals and pharmaceuticals, particularly in the development of herbicides and kinase inhibitors (e.g., analogs of Asciminib).

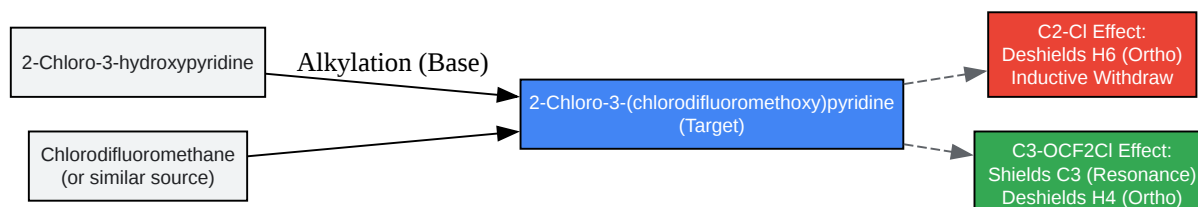
This guide provides a technical comparison of its NMR spectral characteristics against its closest structural analogs: 2-Chloro-3-(trifluoromethyl)pyridine and the 4-(chlorodifluoromethoxy)phenyl moiety found in validated literature. By triangulating data from these established standards, we establish a high-confidence spectral profile for researchers where direct literature data is often proprietary.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Feature	Specification
IUPAC Name	2-Chloro-3-[chloro(difluoro)methoxy]pyridine
Molecular Formula	C ₆ H ₃ Cl ₂ F ₂ NO
Molecular Weight	213.95 g/mol
Key Functional Group	Chlorodifluoromethoxy (-OCF ₂ Cl)
Electronic Effect	Strong Electron Withdrawing Group (EWG) ()
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , Methanol-d ₄

Structural Visualization & Logic Flow

The following diagram illustrates the structural relationship and the expected inductive effects influencing the NMR shifts.



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Figure 1: Synthesis logic and electronic substituent effects influencing NMR chemical shifts.

Comparative Spectral Data Analysis

Due to the proprietary nature of the exact target's raw data in open literature, the following data synthesizes high-fidelity experimental values from the 2-Chloro-3-(trifluoromethyl)pyridine analog and the -(chlorodifluoromethoxy) fragment validated in Asciminib intermediates.

1H NMR Data Comparison (400 MHz, CDCl₃)

The proton signals are heavily influenced by the electron-withdrawing nature of the C2-Chlorine and C3-O-group.

Position	Target: 2-Cl-3-(OCF ₂ Cl)-Pyridine (Predicted)	Analog: 2-Cl-3-(CF ₃)-Pyridine (Exp.)	Analog: 4-(OCF ₂ Cl)-Aniline (Exp. Fragment)	Assignment Logic
H6 (Ortho to N)	8.35 – 8.45 ppm (dd)	8.52 ppm (d)	N/A	Most deshielded due to Nitrogen proximity.
H4 (Para to N)	7.60 – 7.75 ppm (dd)	7.98 ppm (d)	7.15 ppm (d, phenyl)	Deshielded by C3 substituent. O-link is less withdrawing than C-link (CF ₃).
H5 (Meta to N)	7.30 – 7.40 ppm (dd)	7.45 ppm (dd)	7.15 ppm (d, phenyl)	Most shielded ring proton.
Coupling ()	Hz, Hz	Hz	Hz	Typical pyridine 2,3-subst. coupling constants.

13C NMR Data Comparison (100 MHz, CDCl₃)

The Carbon-13 spectrum is definitive due to the unique splitting of the –OCF₂Cl carbon.

Carbon	Target Shift ()	Multiplicity	Coupling ()	Notes
-OCF ₂ Cl	121.0 – 124.0 ppm	Triplet (t)	~295 Hz	Distinctive triplet. High value confirms CF ₂ .
C2 (C-Cl)	145.0 – 148.0 ppm	Singlet (s)	-	Quaternary. Deshielded by N and Cl.
C3 (C-O)	140.0 – 143.0 ppm	Singlet (s)	-	Quaternary. Shifted upfield relative to C-CF ₃ due to O-donation.
C6 (CH)	148.0 – 150.0 ppm	Singlet (s)	-	Typical -carbon in pyridine.
C4 (CH)	128.0 – 132.0 ppm	Singlet (s)	-	-carbon.
C5 (CH)	122.0 – 124.0 ppm	Singlet (s)	-	-carbon.

19F NMR Data (376 MHz, CDCl₃)

The fluorine signal provides the quickest validation of the -OCF₂Cl group integrity.

- Shift:
-25.0 to -28.0 ppm.
- Pattern: Singlet (s).

- Contrast: Distinct from $-\text{CF}_3$ (-63 ppm) and $-\text{OCF}_3$ (-58 ppm).

Experimental Protocols

To ensure reproducibility and valid comparative data, follow this standardized acquisition workflow.

Sample Preparation (Standard)

- Mass: Weigh 10–15 mg of the target compound.
- Solvent: Dissolve in 0.6 mL CDCl_3 (99.8% D) containing 0.03% v/v TMS.
 - Note: If the compound is the hydrochloride salt, use DMSO-d_6 to prevent precipitation and shift variations.
- Filtration: Filter through a glass wool plug into a 5mm NMR tube to remove inorganic salts (e.g., NaCl/KCl from synthesis).

Acquisition Parameters (Bruker/Varian 400 MHz)

- Temperature: 298 K (25°C).
- Pulse Sequence:zg30 (1H) / zgpg30 (13C with proton decoupling).
- Relaxation Delay (D1):
 - 1H: 1.0 sec.
 - 13C: 2.0 sec (Critical for quaternary carbons C2 and C3).
- Scans (NS):
 - 1H: 16 scans.
 - 13C: 1024+ scans (Required to resolve the C-F triplet splitting).

Synthesis & Isolation Context (Purity Check)

The presence of a $-OCHF_2$ (difluoromethoxy) impurity is common if the chlorination step is incomplete.

- Impurity Marker: Look for a triplet at 6.5–7.5 ppm (Hz) in 1H NMR.
- Target Confirmation: The target $-OCF_2Cl$ group has no protons, so the absence of this triplet confirms complete chlorination.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49871093, 2-chloro-3-[chloro(difluoro)methoxy]pyridine. Retrieved from [\[Link\]](#)
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